molecular formula C24H22N2O4 B302029 N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302029
M. Wt: 402.4 g/mol
InChI Key: ORAJQRHNJQYCGI-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as DNFB, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential as an anticancer agent and as a modulator of the immune system. In materials science, N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used as a precursor for the synthesis of various functional materials such as conducting polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can induce tumor regression and prolong survival in animal models of cancer. N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to modulate the immune system by activating T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its potential side effects in vivo.

Synthesis Methods

N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step process that involves the condensation of 3,4-diethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

properties

Product Name

N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O4/c1-3-28-21-11-9-16(13-22(21)29-4-2)15-25-26-24(27)23-14-19-18-8-6-5-7-17(18)10-12-20(19)30-23/h5-15H,3-4H2,1-2H3,(H,26,27)/b25-15+

InChI Key

ORAJQRHNJQYCGI-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC

SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC

Origin of Product

United States

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